Gardenia Yellow

Description

Properties

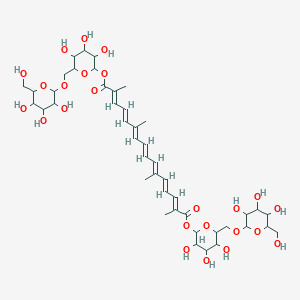

IUPAC Name |

bis[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBIKDIMAPSUBY-CKZAFTHVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)OC1OC(C(C(C1O)O)O)COC2OC(C(C(C2O)O)O)CO)/C)/C)/C=C/C=C(/C(=O)OC3OC(C(C(C3O)O)O)COC4OC(C(C(C4O)O)O)CO)\C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H64O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

977.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/, Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 462 | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

...the Fluka product was not a pure alpha-crocin sample; five other types of crocins in addition to an unknown impurity were seen in its chromatogram. | |

| Details | PMID:21848061, Hadizadeh F et al; Pak J Biol Sci. 13 (14): 691-8 (2010) | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid /Di-gentiobiose ester/, Hydrated brownish-red needles from methanol /Di-gentiobiose ester/ | |

CAS No. |

39465-00-4, 42553-65-1 | |

| Record name | Crocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl) 8,8'-diapo-ψ,ψ-carotenedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

186 °C (effervescence) /Di-gentiobiose ester/ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 462 | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Bioactive Compounds of Gardenia jasminoides Ellis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardenia jasminoides Ellis, a member of the Rubiaceae family, is an evergreen shrub with a long history of use in traditional Chinese medicine.[1][2] Commonly known as Cape Jasmine or "Zhi Zi" in Chinese, its fruits have been utilized for their therapeutic properties, including anti-inflammatory, antidiabetic, antidepressant, and neuroprotective effects.[1][2][3][4] The plant is a rich reservoir of a diverse array of bioactive compounds, which are the subject of extensive research for their potential in modern pharmacology and drug development.[5][6] This technical guide provides an in-depth overview of the core bioactive constituents of Gardenia jasminoides, their quantitative distribution, detailed experimental protocols for their study, and the molecular pathways through which they exert their effects.

Major Bioactive Compounds

The primary bioactive components isolated from Gardenia jasminoides can be categorized into several major classes, including iridoids, carotenoids, flavonoids, phenolic acids, and triterpenoids.[3][7]

Iridoids and Iridoid Glycosides

Iridoids are a class of monoterpenoids that are considered the main characteristic and most abundant bioactive ingredients in Gardenia jasminoides.[3][7][8]

-

Geniposide: This is the most prominent iridoid glycoside in the fruit.[3][9] It is known for a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, hepatoprotective, and antidiabetic effects.[1][8][9] The content of geniposide can vary significantly depending on the geographical origin of the plant material.[1][8]

-

Genipin: As the aglycone of geniposide, genipin is formed by the hydrolysis of the glucose moiety from geniposide.[9] It exhibits potent anti-inflammatory, anti-cancer, and hepatoprotective activities.[4][9][10] Genipin is also a valuable natural crosslinking agent used in biomaterial applications.[11][12]

-

Gardenoside: Another significant iridoid glycoside, gardenoside, contributes to the overall therapeutic profile of the plant, demonstrating anti-inflammatory and other beneficial properties.[1][6]

Carotenoids

The vibrant yellow-red color of the fruit is primarily due to the presence of water-soluble carotenoids known as crocins.[7][13]

-

Crocin and Crocetin: Crocins are a group of glycosyl esters of the dicarboxylic acid carotenoid, crocetin.[3][13] These compounds are powerful antioxidants and have been studied for their antidepressant, anti-inflammatory, and neuroprotective effects.[3][14] Crocin-1 is a major constituent responsible for the yellow pigment.[7][13]

Flavonoids and Phenolic Acids

Gardenia jasminoides contains a variety of polyphenolic compounds that contribute to its antioxidant capacity.[7]

-

Flavonoids: Compounds such as rutin and quercetin have been identified in the leaves and fruit.[3][7] These flavonoids are known for their antioxidant and anti-inflammatory properties.

-

Phenolic Acids: Chlorogenic acid is one of the notable phenolic acids found in the fruit, contributing to its overall antioxidant and biological activity.[1]

Triterpenoids and Saponins

Triterpenoids and their saponin derivatives are also present in Gardenia jasminoides, particularly in the flowers and roots.[3][15] These compounds have shown various biological activities, including antioxidant effects.[15]

Quantitative Data Presentation

The concentration of bioactive compounds in Gardenia jasminoides varies based on the plant part, geographical location, and maturation stage.[1][8][14][16]

Table 1: Major Bioactive Compounds and Their Pharmacological Activities

| Compound Class | Key Compounds | Reported Pharmacological Activities |

| Iridoids | Geniposide, Genipin, Gardenoside | Anti-inflammatory, Neuroprotective, Antidiabetic, Hepatoprotective, Antithrombotic, Antidepressant, Anti-cancer[1][4][8][9][10] |

| Carotenoids | Crocin, Crocetin | Antioxidant, Antidepressant, Anti-inflammatory, Neuroprotective, Antihyperlipidemic[2][3][14] |

| Flavonoids | Rutin, Quercetin | Antioxidant, Anti-inflammatory[3][7] |

| Phenolic Acids | Chlorogenic Acid | Antioxidant[1] |

| Triterpenoids/Saponins | Oleanolic acid derivatives | Antioxidant[15] |

| Volatile Oils | Linalool, α-farnesene | Antimicrobial, Antioxidant[17] |

Table 2: Quantitative Content of Key Bioactive Compounds

| Compound | Plant Part | Content Range | Reference |

| Geniposide | Fruit | 3.18% - 7.68% (of dry weight) | [8] |

| Fruit | 33.63 - 41.03 µg/mg | [18] | |

| Fruit | 56.37 ± 26.24 µg/mg | [1] | |

| Gardenoside | Fruit | 49.57 ± 18.78 µg/mg | [1] |

| Chlorogenic Acid | Fruit | 0.69 ± 0.39 µg/mg | [1] |

| Total Iridoid Glycosides | Fruit | 5% - 6% (of dry weight) | [1] |

| Fruit | 63.727 - 107.870 mg/g | [16] | |

| Total Flavonoids | Fruit | 0.597 - 1.412 mg/g | [16] |

| Total Phenolic Acids | Fruit | 0.982 - 3.288 mg/g | [16] |

| Crocin | Fruit | 7.59 ± 2.64 mg/g | [19] |

Experimental Protocols

Protocol 1: Extraction and Isolation of Geniposide

This protocol is a generalized procedure based on common laboratory practices for isolating iridoid glycosides.

-

Preparation of Plant Material: Dried fruits of Gardenia jasminoides are ground into a fine powder.

-

Extraction:

-

Filtration and Concentration: The combined extracts are filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification by Macroporous Resin Column Chromatography:

-

The crude extract is dissolved in water and loaded onto a pre-treated macroporous adsorption resin column (e.g., X-5 or D101).[21]

-

The column is first washed with deionized water to remove sugars and other highly polar impurities.

-

A stepwise gradient of ethanol-water solutions is used for elution. Geniposide is typically eluted with 10-50% ethanol.[21]

-

-

Further Purification (Optional): For higher purity, fractions containing geniposide can be further purified using techniques like preparative High-Performance Liquid Chromatography (prep-HPLC) or crystallization.[1]

-

Analysis and Quantification: The purity and quantity of geniposide are determined using analytical HPLC with a UV detector, typically at a wavelength of 238 nm.[18]

Protocol 2: Extraction and Analysis of Crocins

This protocol outlines a method for the extraction and quantification of crocins.

-

Sample Preparation: Dried and powdered Gardenia jasminoides fruit is used as the starting material.

-

Soxhlet Extraction:

-

A known quantity of the powdered fruit is placed in a thimble and extracted using a Soxhlet apparatus.[19]

-

Methanol or an ethanol-water mixture is used as the extraction solvent. The extraction is carried out for several hours until the solvent running through the siphon is colorless.

-

-

Solvent Removal: The solvent is removed from the extract using a rotary evaporator to obtain the crude crocin-containing extract.

-

Quantitative Analysis by UV/Visible Spectrophotometry:

-

A standard curve is prepared using a crocin standard of known concentrations.

-

The crude extract is dissolved in the extraction solvent, and its absorbance is measured at the maximum wavelength for crocins, which is around 440 nm.[13][19]

-

The concentration of crocin in the sample is calculated using the standard curve.

-

-

Qualitative Analysis by TLC and HPLC:

-

Thin-Layer Chromatography (TLC) can be used for the qualitative identification of different crocin components.[19]

-

High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is the preferred method for separating and quantifying individual crocin derivatives.[14][22]

-

Visualization of Workflows and Pathways

Experimental Workflow: Bioactive Compound Isolation

The following diagram illustrates a typical workflow for the extraction and isolation of bioactive compounds from Gardenia jasminoides.

Caption: Workflow for Bioactive Compound Isolation.

Signaling Pathway: Anti-inflammatory Action of Genipin

Genipin exerts its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[23] This diagram visualizes the inhibitory action of Genipin on the LPS-induced inflammatory cascade.

Caption: Anti-inflammatory Signaling Pathway of Genipin.

Signaling Pathway: Geniposide Regulation of Calcium Signaling in Influenza Virus Replication

Recent studies have shown that geniposide can inhibit influenza A virus (IAV) replication by modulating the calcium signaling pathway.[24][25]

Caption: Geniposide's Role in Calcium Signaling during IAV Infection.

Conclusion and Future Directions

Gardenia jasminoides Ellis is a compelling source of diverse bioactive compounds with significant therapeutic potential. Iridoids like geniposide and genipin, along with carotenoids such as crocin, are the primary drivers of its pharmacological activities, which span anti-inflammatory, neuroprotective, antioxidant, and antiviral effects. The quantitative data clearly indicate that the fruits are the most concentrated source of these key compounds.

For drug development professionals, the established protocols for extraction and purification provide a solid foundation for isolating these compounds for further investigation and preclinical studies. The elucidated signaling pathways offer molecular targets for understanding their mechanisms of action and for developing novel therapeutics.

Future research should focus on:

-

Synergistic Effects: Investigating the potential synergistic interactions between different bioactive compounds within Gardenia jasminoides extracts.

-

Clinical Trials: Moving beyond preclinical studies to well-designed clinical trials to validate the efficacy and safety of these compounds in humans.

-

Bioavailability and Pharmacokinetics: Optimizing drug delivery systems to enhance the bioavailability of key compounds like geniposide and crocin.

-

Agricultural Optimization: Studying cultivation and processing methods to maximize the yield of desired bioactive compounds.

By continuing to explore the rich chemical landscape of Gardenia jasminoides, the scientific community can unlock its full potential for developing next-generation medicines and functional foods.

References

- 1. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phytojournal.com [phytojournal.com]

- 4. Novel Findings regarding the Bioactivity of the Natural Blue Pigment Genipin in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Iridoids in gardenia fruit: key components in liver disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genipin and geniposide from Gardenia jasminoides: An overview of their anti-cancer and other pharmacological properties [jcps.bjmu.edu.cn]

- 10. mdpi.com [mdpi.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. Recovery of Crocins From Floral Tissue of Gardenia jasminoides Ellis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Accumulation of Crocin and Geniposide and Transcripts of Phytoene Synthase during Maturation of Gardenia jasminoides Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of bioactive compounds in Gardenia jasminoides from different regions by UFLC/QTRAP-MS and PCA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. thaiscience.info [thaiscience.info]

- 18. A practical and rapid method for the simultaneous isolation, purification and quantification of geniposide from the fruit of Gardenia jasminoides Ellis by MSPD extraction and UFLC analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. thaiscience.info [thaiscience.info]

- 20. CN101029066A - Method for extracting genipin and geniposide from gardenia jasminoides - Google Patents [patents.google.com]

- 21. globethesis.com [globethesis.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. tandfonline.com [tandfonline.com]

- 24. An Integrated Analysis Reveals Geniposide Extracted From Gardenia jasminoides J.Ellis Regulates Calcium Signaling Pathway Essential for Influenza A Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An Integrated Analysis Reveals Geniposide Extracted From Gardenia jasminoides J.Ellis Regulates Calcium Signaling Pathway Essential for Influenza A Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activities of Crocin and Crocetin in Gardenia Yellow

Introduction

This compound is a natural colorant extracted from the fruits of Gardenia jasminoides Ellis.[1] Its primary bioactive components are crocin and its aglycone, crocetin, which are carotenoid derivatives responsible for its vibrant yellow-orange hue.[1][2] Beyond their use as a food colorant, crocin and crocetin have garnered significant scientific interest due to their extensive pharmacological properties.[3][4][5] Crocin is the water-soluble glycoside ester of the lipophilic crocetin.[6] Following oral administration, crocin is hydrolyzed to crocetin in the gastrointestinal tract, which is then absorbed into the bloodstream.[3][5] This guide provides a comprehensive overview of the biological activities of these compounds, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Biological Activities and Mechanisms of Action

Crocin and crocetin exhibit a wide spectrum of therapeutic properties, including anti-tumor, neuroprotective, cardioprotective, anti-inflammatory, anti-diabetic, and anti-hyperlipidemic effects.[4] These activities are largely attributed to their potent antioxidant capabilities and their ability to modulate key cellular signaling pathways.

Anti-Angiogenic Activity

Both crocetin and crocin have been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Studies have demonstrated that crocetin is a more potent anti-angiogenic agent than crocin.[6][7]

Mechanism of Action: The anti-angiogenic effects are primarily mediated through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. By binding to VEGFR2, crocetin and crocin inhibit its phosphorylation, which in turn suppresses downstream signaling cascades, including the SRC/FAK and MEK/ERK pathways. This disruption leads to impaired endothelial cell migration, proliferation, and tube formation, which are essential steps in angiogenesis.[6][7]

Caption: Inhibition of the VEGFR2 signaling cascade by crocin and crocetin.

Anti-inflammatory Activity

Crocetin has demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators. It effectively suppresses the production of nitric oxide (NO) and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical enzymes in the inflammatory process.[8]

Mechanism of Action: The anti-inflammatory effects are achieved by inhibiting the expression of pro-inflammatory genes. Studies in RAW 264.7 macrophage cells show that crocetin dose-dependently suppresses both the protein and mRNA levels of iNOS and COX-2.[8] This suggests that crocetin's action likely involves the upstream regulation of transcription factors, such as NF-κB, which are pivotal in the inflammatory response.

Neuroprotective Activity

Crocin has been shown to restrain neuroinflammation and ameliorate cognitive dysfunction in models of Alzheimer's disease.[9] Its neuroprotective effects are linked to the activation of pro-survival signaling pathways.

Mechanism of Action: Crocin exerts its neuroprotective effects by activating the PI3K/AKT signaling pathway. This pathway is crucial for promoting cell survival and reducing inflammation. By activating PI3K/AKT, crocin can suppress inflammatory responses in the brain and protect neurons from apoptosis.[9]

Antioxidant Activity

Both crocin and crocetin are powerful antioxidants. In vivo studies in mice have shown that oral administration of these compounds can enhance the activity of endogenous antioxidant enzymes and reduce markers of oxidative stress.[10]

Mechanism of Action: Crocin and crocetin boost the body's antioxidant defense system by increasing the activity of enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). They also increase the total antioxidant capacity (TAOC) in vital organs such as the heart and kidneys while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the serum.[10]

Anti-Hyperlipidemic Activity

Crocin and its metabolite crocetin contribute to lipid-lowering effects by inhibiting pancreatic lipase, a key enzyme for dietary fat absorption.[11]

Mechanism of Action: By inhibiting pancreatic lipase, crocin and crocetin reduce the digestion and absorption of dietary triglycerides. This leads to a decrease in serum triglyceride levels, as well as total and LDL cholesterol.[11]

Quantitative Data Summary

The biological activities of crocin and crocetin have been quantified in various in vitro and in vivo models.

| Activity | Compound | Model System | Parameter | Value | Reference |

| Cytotoxicity | Crocetin | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 | 372.6 µM | [6][12] |

| Anti-Angiogenesis | Crocetin | HUVECs (Migration & Tube Formation) | Effective Conc. | 10, 20, 40 µM | [6][7] |

| Anti-Angiogenesis | Crocin | HUVECs (Migration & Tube Formation) | Effective Conc. | 100, 200, 400 µM | [6][7] |

| Anti-Angiogenesis | Crocetin | Zebrafish (in vivo) | Effective Conc. | 20 µM | [7] |

| Anti-Angiogenesis | Crocin | Zebrafish (in vivo) | Effective Conc. | 50, 100 µM | [7] |

| Anti-inflammatory | Crocetin | RAW 264.7 Macrophages | Effective Conc. (for iNOS/COX-2 inhibition) | 20, 40, 80 µM | [8] |

| Anti-Hyperlipidemia | Crocetin | Pancreatic Lipase Inhibition Assay | IC50 | 2.1 mg/mL | [11] |

| Anti-Hyperlipidemia | Crocin | Pancreatic Lipase Inhibition Assay | IC50 | 2.6 mg/mL | [11] |

| Anticancer | Crocetin | Gastric Adenocarcinoma Cells (AGS) | Effective Conc. (for proliferation inhibition) | 50 - 240 µmol/L | [13] |

| Antioxidant (in vivo) | Crocetin | Kunming Mice | Oral Dosage | 6.25, 12.5, 25.0 mg/kg/day | [10] |

| Antioxidant (in vivo) | Crocin | Kunming Mice | Oral Dosage | 18.7, 37.5, 75.0 mg/kg/day | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Extraction and Purification of Crocin and Crocetin from Gardenia Fruit

This protocol outlines a general method for obtaining crocin and crocetin for experimental use.

Caption: General workflow for extracting and purifying crocin and crocetin.

Methodology:

-

Extraction: Dried and pulverized Gardenia jasminoides fruits are extracted with an organic solvent, typically an ethanol-water mixture (e.g., 50-60% ethanol).[14][15] The mixture is often agitated or ultrasonicated to improve yield.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to obtain a viscous paste.[14] This yields a crude extract rich in crocins.

-

Hydrolysis (for Crocetin): To obtain crocetin, the crude crocin extract undergoes alkaline hydrolysis (e.g., using NaOH or KOH) to cleave the glycosidic bonds.[3][16]

-

Precipitation (for Crocetin): The hydrolyzed solution is then acidified, causing the water-insoluble crocetin to precipitate. The precipitate is collected as crude crocetin.[3][16]

-

Purification: Both crude crocin and crocetin are further purified using chromatographic techniques such as macroporous resin adsorption, silica gel column chromatography, or centrifugal partition chromatography (CPC) to achieve high purity.[14]

In Vitro Wound Healing Assay for Cell Migration

This assay assesses the effect of compounds on the migration of endothelial cells, a key step in angiogenesis.[6]

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in 24-well plates until they form a confluent monolayer.

-

Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch or "wound" in the cell monolayer.

-

Treatment: The cells are washed with Phosphate-Buffered Saline (PBS) to remove detached cells. Then, a medium containing various concentrations of crocin, crocetin, a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., SU5416, a VEGFR2 inhibitor) is added.

-

Incubation: The plates are incubated for a set period (e.g., 20 hours) to allow for cell migration into the wound area.

-

Imaging and Analysis: Images of the wound are captured at the beginning and end of the incubation period. The rate of cell migration is quantified by measuring the change in the wound area over time.

Caption: Experimental workflow for the in vitro wound healing assay.

Capillary-like Tube Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures, mimicking a late stage of angiogenesis.[6]

Methodology:

-

Plate Coating: Wells of a 96-well plate are coated with Matrigel, a basement membrane extract, and allowed to polymerize at 37°C.

-

Cell Seeding: HUVECs, pre-treated with the test compounds (crocin, crocetin) or controls, are seeded onto the Matrigel-coated surface.

-

Incubation: The plate is incubated for several hours (e.g., 6-12 hours) to allow the cells to form networks.

-

Imaging and Analysis: The formation of tube-like structures is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops.

Conclusion and Future Perspectives

The bioactive compounds crocin and crocetin, derived from this compound, possess a remarkable range of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. Their well-defined mechanisms of action, particularly the inhibition of the VEGFR2 pathway in angiogenesis and the modulation of key inflammatory mediators, provide a solid foundation for further investigation. The quantitative data consistently show that crocetin, the aglycone, is often more potent than its glycoside precursor, crocin, in in vitro models.

For drug development professionals, these compounds offer several avenues for exploration:

-

Oncology: The potent anti-angiogenic and direct anti-proliferative effects of crocetin could be harnessed for cancer therapy, potentially as an adjunct to existing treatments.

-

Inflammatory Diseases: The ability of crocetin to suppress iNOS and COX-2 expression suggests its potential in treating chronic inflammatory conditions.

-

Neurodegenerative and Cardiovascular Diseases: The neuroprotective, antioxidant, and anti-hyperlipidemic properties of both compounds warrant further investigation for managing complex diseases like Alzheimer's, atherosclerosis, and metabolic syndrome.

Future research should focus on optimizing the bioavailability and delivery of these compounds, particularly the less soluble crocetin, through advanced formulation technologies. Furthermore, well-designed clinical trials are necessary to translate the extensive preclinical findings into effective therapeutic applications for human health.

References

- 1. The Total Amount and Composition Determination of Crocetin and Its Derivatives from this compound by HPLC-MS-MS | Auctores [auctoresonline.org]

- 2. Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Crocetin: A Systematic Review [frontiersin.org]

- 14. High-Purity Preparation of Enzyme Transformed Trans-Crocetin Reclaimed from Gardenia Fruit Waste - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. CN101863754A - Preparation method of crocetin, this compound pigment and saffron pigment - Google Patents [patents.google.com]

The Pharmacokinetics of Gardenia Yellow: A Technical Guide for Researchers

An in-depth analysis of the absorption, distribution, metabolism, and excretion of key bioactive components from Gardenia jasminoides Ellis.

This technical guide provides a comprehensive overview of the pharmacokinetic profiles of the principal chemical constituents of Gardenia Yellow, a natural pigment derived from the fruits of Gardenia jasminoides Ellis. For centuries, this compound has been utilized in traditional medicine and as a food colorant. Its therapeutic potential is attributed to a rich composition of iridoid glycosides and carotenoids, most notably geniposide, its aglycone genipin, and the crocins. Understanding the pharmacokinetic properties of these compounds is paramount for their development as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of the major bioactive components of this compound have been investigated in several preclinical studies, primarily in rat models. The data reveals significant differences in the absorption, bioavailability, and metabolic fate of these compounds.

Geniposide

Geniposide is a major iridoid glycoside in this compound. Following oral administration, it is rapidly absorbed, with peak plasma concentrations observed within an hour. However, its absolute oral bioavailability is relatively low.[1][2][3] The elimination of geniposide from plasma is also rapid, with most of the compound cleared within 12 hours.[1][3] The pharmacokinetic parameters of geniposide can be influenced by the disease state of the animal model, with diabetic rats showing an increased area under the curve (AUC) compared to healthy rats.[4] Furthermore, the formulation can impact bioavailability; administration of geniposide as part of a Gardenia fruits extract has been shown to result in higher bioavailability compared to the pure compound.

| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (10 mg/kg) | Reference |

| Cmax (µg/mL) | 0.604 ± 0.256 | - | [2] |

| Tmax (h) | 1 | - | [1][3] |

| AUC(0→∞) (h·µg/mL) | 6.76 ± 1.23 | 6.99 ± 1.27 | [3] |

| Absolute Oral Bioavailability (%) | 9.67 | - | [3][5] |

Table 1: Pharmacokinetic Parameters of Geniposide in Rats.

Crocin and Crocetin

Crocins are water-soluble carotenoids responsible for the vibrant yellow color of the extract. Studies in rats have consistently shown that intact crocin is not detected in plasma after oral administration.[6][7] Instead, it is hydrolyzed by intestinal microbiota to its aglycone, crocetin, which is then absorbed.[6][8][9] The plasma concentration of crocetin is detectable but generally low.[6] Interestingly, oral administration of crocin leads to a higher plasma exposure of crocetin compared to the administration of an equimolar dose of crocetin itself.[9]

| Compound | Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/L) | Reference |

| Crocetin (from Crocin) | Oral (600 mg/kg Crocin) | 10262 ± 2005 | - | 67911 ± 7987 | [10] |

| Crocetin (from Crocin-1) | Oral (1 mg/kg Crocin-1) | - | 0.33 (first peak), 6 (second peak) | 1160 ± 220 | [8] |

Table 2: Pharmacokinetic Parameters of Crocetin Following Oral Administration of Crocin in Rats.

Genipin

Genipin is the aglycone of geniposide and is formed through hydrolysis by intestinal bacteria. Following oral administration of genipin, it is primarily found in the bloodstream as genipin sulfate, with the parent form being largely undetected.[11] Genipin itself exhibits a high absolute bioavailability after oral administration.[12] However, it is also associated with significant toxicity, with high oral doses leading to mortality in rats.[11]

| Parameter | Oral Administration | Intravenous Administration | Reference |

| Absolute Bioavailability (%) | 80.2 | - | [12] |

Table 3: Oral Bioavailability of Genipin in Rats.

Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic studies of this compound components.

Animal Models and Administration

-

Species: Sprague-Dawley rats are the most commonly used animal model.

-

Administration: For oral administration studies, compounds are typically dissolved or suspended in a vehicle like water or a 0.5% carboxymethylcellulose sodium (CMC-Na) solution and administered via gavage.[13] For intravenous studies, compounds are dissolved in a suitable solvent and injected, often into the tail vein.

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected at predetermined time points from the tail vein or via cardiopuncture.[11] Plasma is separated by centrifugation.

-

Sample Preparation: Plasma samples are typically prepared for analysis using protein precipitation with a solvent like acetonitrile, followed by centrifugation.[14] For the analysis of conjugated metabolites, enzymatic hydrolysis with β-glucuronidase or sulfatase may be employed.[11]

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the quantification of geniposide and crocetin in plasma.[15] A reversed-phase C18 column is typically used for separation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, LC-MS/MS methods are employed.[9][12] This technique allows for the simultaneous determination of multiple analytes and their metabolites.

Signaling Pathways and Mechanisms of Action

The bioactive components of this compound exert their pharmacological effects by modulating various cellular signaling pathways.

Geniposide Signaling Pathways

Geniposide has been shown to influence multiple signaling pathways, contributing to its anti-inflammatory, neuroprotective, and hepatoprotective effects.

Caption: Geniposide's modulation of inflammatory and hepatoprotective pathways.

Crocin and Crocetin Signaling Pathways

Crocin and its metabolite crocetin have demonstrated anti-angiogenic and cardioprotective effects through the modulation of key signaling cascades.

Caption: Crocetin's inhibitory effects on angiogenesis and cardioprotective pathways.

Genipin Signaling Pathways

Genipin, the aglycone of geniposide, exhibits a range of biological activities, including anti-cancer and anti-diabetic effects, by targeting several signaling pathways.

Caption: Genipin's influence on cancer cell signaling and glucose metabolism.

Conclusion

The components of this compound exhibit complex and distinct pharmacokinetic profiles. Geniposide, while rapidly absorbed, has low oral bioavailability. Crocins are prodrugs that are metabolized to the more readily absorbed crocetin. Genipin, while highly bioavailable, presents toxicity concerns. A thorough understanding of these pharmacokinetic characteristics, coupled with knowledge of their mechanisms of action at the cellular level, is crucial for the rational design of future clinical studies and the development of safe and effective therapeutic applications for these natural compounds. Further research is warranted to explore the impact of drug-drug interactions and disease states on the pharmacokinetics of this compound components in more detail.

References

- 1. researchgate.net [researchgate.net]

- 2. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide [mdpi.com]

- 3. Pharmacokinetics, bioavailability and tissue distribution of geniposide following intravenous and peroral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative investigation on the pharmacokinetics of geniposide in type 2 diabetic and normal rats after oral administration of Fructus Gradeniae extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Geniposide alleviates non‐alcohol fatty liver disease via regulating Nrf2/AMPK/mTOR signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic properties of crocin (crocetin digentiobiose ester) following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sensitive analysis and simultaneous assessment of pharmacokinetic properties of crocin and crocetin after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Metabolism and pharmacokinetics of genipin and geniposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC-MS/MS method to determine genipin in rat plasma after hydrolysis with sulfatase and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Determination and pharmacokinetics of geniposidic acid in rat plasma after oral administration of Gardenia jasminoides fruit crude extract and Zhi-zi-chi decoction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC method for the determination and pharmacokinetic studies on geniposide in rat serum after oral administration of traditional Chinese medicinal preparation Yin-Zhi-Ku decoction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Mechanism of Gardenia Yellow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardenia Yellow, a natural pigment extracted from the fruits of Gardenia jasminoides Ellis, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antioxidant action of this compound's primary bioactive constituents, crocin and crocetin. It details their direct free-radical scavenging capabilities and their modulatory effects on endogenous antioxidant defense systems. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Natural antioxidants have emerged as promising therapeutic agents for mitigating oxidative damage. This compound, a traditional food colorant and herbal medicine, is rich in water-soluble carotenoids, principally crocin and its aglycone crocetin, which are responsible for its vibrant color and significant biological activities. This guide elucidates the multifaceted antioxidant mechanisms of these compounds.

Core Antioxidant Mechanisms of this compound

The antioxidant activity of this compound is primarily attributed to its main components, crocin and crocetin. These compounds employ a dual strategy to combat oxidative stress: direct scavenging of free radicals and enhancement of the cellular antioxidant defense system.

Direct Radical Scavenging Activity

Crocin and crocetin are potent scavengers of various free radicals, including hydroxyl radicals and superoxide anions. This activity is attributed to the presence of a polyene chain in their chemical structures, which can readily donate electrons to neutralize free radicals. The hydroxyl and glucose moieties in crocin further enhance its radical scavenging potential.

Modulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, the components of this compound upregulate the expression and activity of key antioxidant enzymes. This includes superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). By bolstering these endogenous defenses, this compound components enhance the cell's intrinsic ability to neutralize ROS and protect against oxidative damage.

Inhibition of Lipid Peroxidation

Oxidative stress can lead to the peroxidation of lipids in cellular membranes, resulting in cell damage. A key indicator of lipid peroxidation is the level of malondialdehyde (MDA). Studies have consistently shown that crocin and crocetin significantly reduce MDA levels in various tissues, demonstrating their ability to protect cellular membranes from oxidative damage.

Quantitative Data on Antioxidant Activity

The following tables summarize quantitative data from various studies, highlighting the antioxidant efficacy of this compound and its constituents.

Table 1: Radical Scavenging Activity of this compound Extracts

| Extract/Compound | Assay | IC50 / Activity | Source |

| Gardenia Jasminoides Ethanol Extract | DPPH Radical Scavenging | 88.8% scavenging | |

| Gardenia Jasminoides Ethanol Extract | ABTS Radical Scavenging | 100.2% scavenging | |

| This compound Pigment | DPPH Radical Scavenging | 0.44 mg/mL | |

| This compound Pigment | ABTS Radical Scavenging | 0.07 mg/mL | |

| This compound Pigment | Hydroxyl Radical Scavenging | 0.09 mg/mL | |

| Gardenia Jasminoides Essential Oil | DPPH Radical Scavenging | 19.05 µL/mL |

Table 2: Effect of Crocin on Antioxidant Enzyme Activity

| Treatment | Enzyme | Tissue | Effect | Source |

| Crocin | Catalase | Pancreas (Diabetic Rats) | Significantly increased activity from 14.47 to 28.77 units/mL | |

| Crocin | SOD | Pancreas (Diabetic Rats) | Increased activity | |

| Crocin | Catalase | Pancreas (Normal Rats) | Significantly increased activity from 27.77 to 40.51 units/mL | |

| Crocin | SOD | Liver (Healthy Rats) | Significant increase at higher dose | |

| Crocin | SOD | Myocardium | Enhanced activity |

Table 3: Effect of Crocetin on Markers of Oxidative Stress

| Treatment | Marker | Tissue/Model | Effect | Source |

| Crocetin (25 & 50 mg/kg b.w.) | Lipid Peroxidation | Cardiac Tissue | Decreased | |

| Crocetin (50 mg/kg/day) | MDA | Myocardial Tissue | Decreased |

A Comprehensive Technical Guide to Geniposide: From Gardenia Yellow to its Multifaceted Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geniposide, an iridoid glycoside, is a primary bioactive compound isolated from the fruit of Gardenia jasminoides Ellis.[1][2] It is a key component responsible for the medicinal properties of this traditional herb and a significant contributor to the chemical profile of Gardenia Yellow, a natural food colorant.[3] Possessing a wide array of pharmacological activities, geniposide has garnered substantial interest in the scientific community for its therapeutic potential in a variety of diseases.[4][5] Its biological effects are primarily linked to its potent anti-inflammatory and antioxidant capabilities.[1] This technical guide provides an in-depth overview of geniposide, focusing on its extraction from its natural source, its diverse biological functions, the molecular signaling pathways it modulates, and the experimental methodologies used to elucidate these properties.

Geniposide in this compound: Extraction and Quantification

Geniposide is a major iridoid glycoside found in the dried ripe fruit of Gardenia jasminoides.[5] this compound, a natural pigment extracted from these fruits, is widely used as a food additive and contains geniposide as one of its principal chemical constituents.[3] The efficient extraction and quantification of geniposide are critical first steps for research and drug development.

Extraction Protocols

Several methods have been optimized for the extraction of geniposide from Gardenia jasminoides. The choice of method depends on the desired yield, purity, and scale of operation.

-

Solvent Extraction : This is a conventional method involving the use of solvents like ethanol-water mixtures. Optimal conditions have been reported as a 51.3% ethanol/water mixture at an extraction temperature of 70.4°C for approximately 28.6 minutes.[6]

-

Ultrasound-Assisted Extraction (UAE) : This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time. Optimal conditions for UAE include using water as a solvent with a solid/liquid ratio of 1:30, at a temperature of 70°C for 30 minutes, which can yield up to 4.1% geniposide.[6][7]

-

Large-Scale Two-Phase Liquid-Liquid Extraction : For industrial-scale preparation, a method involving treatment of the aqueous residue with sodium carbonate followed by extraction with n-butanol has been developed. This process, combined with charcoal treatment to remove pigments and subsequent crystallization, can yield geniposide with 98% purity.[8]

-

Mechanochemical Extraction : A novel approach that involves ball-milling the plant material with an adsorbent like activated carbon. This method allows for the selective extraction of geniposide with water, followed by the extraction of this compound pigment with an ethanol solution, simplifying the separation process.[3]

Quantification Protocols

Accurate quantification of geniposide in extracts is essential for standardization and research. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

-

High-Performance Liquid Chromatography (HPLC) : A standard HPLC protocol involves a C18 column and a mobile phase typically consisting of a gradient of acetonitrile and water (or a buffer like phosphoric acid solution). Detection is usually performed using a UV detector at a wavelength of around 238-240 nm. This method allows for the separation and quantification of geniposide from other components in the extract.

Biological Roles and Signaling Pathways

Geniposide exhibits a remarkable spectrum of biological activities, making it a promising candidate for treating various pathological conditions. These effects are mediated through the modulation of multiple signaling pathways.[1][4]

Anti-Inflammatory Activity

Geniposide's anti-inflammatory properties are well-documented and are central to many of its therapeutic effects.[2][9] It effectively suppresses the production of pro-inflammatory mediators in various cell and animal models.

-

Mechanism of Action : Geniposide exerts its anti-inflammatory effects primarily by inhibiting the Toll-like receptor 4 (TLR4)-mediated activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][10] By regulating TLR4 expression, it prevents the downstream phosphorylation of IκB-α, p38, ERK, and JNK, which in turn blocks the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][10][11] In some contexts, geniposide can also modulate the RhoA/p38MAPK/NF-κB pathway to reduce the hyperpermeability of cells like fibroblast-like synoviocytes in rheumatoid arthritis models.[12]

Figure 1: Geniposide's Anti-inflammatory Signaling Pathway.

Neuroprotective Effects

Geniposide can cross the blood-brain barrier and has demonstrated significant neuroprotective potential in models of various neurological disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke.[1][13]

-

Mechanism of Action : The neuroprotective benefits of geniposide are multifaceted. It acts as an agonist for the glucagon-like peptide-1 receptor (GLP-1R), which triggers neurotrophic effects.[9][13] It also activates the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[1][14] In AD models, geniposide inhibits RAGE-mediated signaling, thereby reducing Aβ accumulation and neuroinflammation.[15] In PD models, it restores dopaminergic neurons by enhancing growth factor signaling and reducing apoptosis through the regulation of Bcl-2 and Bax proteins.[1][16] Furthermore, its antioxidant properties, mediated by the activation of the Nrf2/HO-1 pathway, protect neurons from oxidative stress.[9]

Figure 2: Key Neuroprotective Pathways Modulated by Geniposide.

Anti-Diabetic Effects

Geniposide has shown significant potential in managing diabetes and its complications through various mechanisms.[17][18]

-

Mechanism of Action : It improves glucose homeostasis by inhibiting hepatic glucose-metabolizing enzymes like glycogen phosphorylase (GP) and glucose-6-phosphatase (G6Pase).[9][17] Geniposide protects pancreatic β-cells from damage and promotes their proliferation, partly through the activation of the AMPK signaling pathway.[19] In diabetic nephropathy, it alleviates renal injury by enhancing ULK1-mediated autophagy and reducing oxidative stress, also via AMPK activation.[18] Its anti-inflammatory action, by inhibiting the NF-κB pathway, also helps in mitigating diabetic complications like wound healing impairment and cognitive decline.[1][20]

Anti-Cancer Activity

Geniposide exhibits anti-tumor effects across various cancer cell lines, including medulloblastoma, oral squamous carcinoma, and liver cancer.[21][22][23]

-

Mechanism of Action : Its anti-cancer activity involves the induction of apoptosis, inhibition of cell proliferation, migration, and invasion.[21][24] Geniposide has been shown to inactivate critical survival pathways such as PI3K/Akt and JNK.[1][22] For instance, in medulloblastoma cells, it blocks the Ras/Raf/MEK/ERK pathway by downregulating miR-373.[21] In oral squamous cell carcinoma, it induces apoptosis by inhibiting the EGFR/PI3K/Akt signaling pathway and modulating the expression of apoptotic proteins like Bax, Bcl-2, and Caspase-3.[25]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Selective Extraction of this compound and Geniposide from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultrasound-assisted extraction of geniposide from Gardenia jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simple and effective large-scale preparation of geniposide from fruit of Gardenia jasminoides Ellis using a liquid-liquid two-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Geniposide - Wikipedia [en.wikipedia.org]

- 10. Geniposide plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of geniposide on Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Geniposide attenuates epilepsy symptoms in a mouse model through the PI3K/Akt/GSK-3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multi-faced neuroprotective effects of geniposide depending on the RAGE-mediated signaling in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective effects of geniposide in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of geniposide, a hypoglycemic glucoside, on hepatic regulating enzymes in diabetic mice induced by a high-fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Geniposide Improves Diabetic Nephropathy by Enhancing ULK1-Mediated Autophagy and Reducing Oxidative Stress through AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Beneficial Effects of Geniposide on Glucose and Lipid Metabolism: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Geniposide exhibits anticancer activity to medulloblastoma cells by downregulating microRNA-373 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. admaconcology.com [admaconcology.com]

- 23. Geniposide inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Plant-Derived Anticancer Agents: Lessons from the Pharmacology of Geniposide and Its Aglycone, Genipin [mdpi.com]

- 25. mdpi.com [mdpi.com]

A Technical Guide to the Chemical Structure and Properties of Crocin from Gardenia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crocin, the primary water-soluble carotenoid pigment in the fruits of Gardenia jasminoides Ellis, is responsible for their characteristic yellow-red hue.[1][2] Beyond its role as a natural colorant, crocin possesses a spectrum of pharmacological properties, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[3][4] This technical guide provides an in-depth examination of the chemical structure of crocin, its physicochemical and biological properties, and its biosynthesis within Gardenia. It further details established experimental protocols for its extraction, quantification, and functional assessment, and visualizes key biological pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry and drug development.

Chemical Structure of Crocin

Crocin is not a single molecule but a family of glycosyl esters of the dicarboxylic acid carotenoid, crocetin. The core structure is crocetin (8,8'-diapo-carotene-8,8'-dioic acid), a 20-carbon polyene chain with a carboxylic acid at each end.[5] The various forms of crocin differ in the number and type of sugar moieties attached to these carboxylic acid groups. The most abundant form, often referred to as α-crocin or crocin-1, is the di-(β-D-gentiobiosyl) ester of crocetin.[6][7] Gentiobiose is a disaccharide composed of two β-D-glucose units linked by a β(1→6) glycosidic bond. This glycosylation is what renders the otherwise lipophilic crocetin molecule highly soluble in water.[5][6]

The polyene backbone of crocetin can exist in different geometric isomeric forms, with the all-trans isomer being the most stable and predominant. However, cis-isomers, such as 13-cis-crocin, are also present and can be identified by distinct spectroscopic features.[8]

Physicochemical Properties

The unique structure of crocin dictates its physical and chemical properties, which are crucial for its extraction, formulation, and biological activity.

Quantitative Data Summary

The key physicochemical properties of crocin are summarized in the tables below.

Table 1: General Physicochemical Properties of Crocin

| Property | Value/Description | References |

|---|---|---|

| Molecular Formula | C₄₄H₆₄O₂₄ (for α-crocin) | [7] |

| Molecular Weight | 976.96 g/mol (for α-crocin) | [7] |

| Appearance | Reddish-brown or golden yellow crystalline solid | [5] |

| Melting Point | 186 °C (with effervescence) | [7] |

| Solubility | Easily soluble in hot water and methanol; slightly soluble in ethanol; insoluble in less polar organic solvents like ether and oil.[5][6][9] |[5][6][7][9] |

Table 2: Spectroscopic Data for Crocin (all-trans isomer)

| Spectroscopic Method | Key Characteristics | References |

|---|---|---|

| UV-Visible (in water/methanol) | Maximum absorption (λmax) at ~440-443 nm. A secondary peak or shoulder is often observed around 420 nm.[5][6] | [5][6][10] |

| ¹H NMR | Characteristic signals in the olefinic region (6.0-7.5 ppm) corresponding to the polyene chain protons and in the sugar region (3.0-5.5 ppm). | [8][11] |

| FT-Raman | Strong peaks corresponding to the C=C stretching (~1520 cm⁻¹) and C-C stretching (~1150 cm⁻¹) of the polyene chain. |[8] |

Table 3: Stability of Crocin under Various Conditions

| Condition | Effect on Stability | References |

|---|---|---|

| pH | Sensitive to pH changes. Degradation is accelerated in highly acidic (e.g., pH 2) conditions. Optimal stability is often found in slightly acidic to neutral conditions (pH 5-7).[12] | [12][13][14] |

| Temperature | Thermally labile. Degradation follows first or second-order kinetics and increases significantly with rising temperature.[12][13][14] | [12][13][14] |

| Light | Highly sensitive to light. Exposure to sunlight or UV light leads to rapid degradation. Storage in the dark is recommended.[6] | [6] |

| Oxygen | Susceptible to oxidation due to the unsaturated polyene chain. The presence of oxygen can accelerate degradation, especially in combination with heat or light.[13] |[13] |

Biosynthesis of Crocin in Gardenia

In Gardenia, crocin biosynthesis is a specialized branch of the carotenoid pathway. The process begins with the C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[15] These units are assembled into the C40 carotenoid, zeaxanthin. The key step is the oxidative cleavage of zeaxanthin by a carotenoid cleavage dioxygenase (CCD) enzyme, specifically GjCCD4a in Gardenia, to produce crocetin dialdehyde. This is then oxidized by an aldehyde dehydrogenase (ALDH) to form crocetin. Finally, uridine diphosphate-glycosyltransferases (UGTs) catalyze the sequential addition of glucose and then gentiobiose moieties to the carboxylic acid groups of crocetin, yielding the final crocin structures.[1][16]

References

- 1. mdpi.com [mdpi.com]

- 2. thaiscience.info [thaiscience.info]

- 3. aptjournal.ssu.ac.ir [aptjournal.ssu.ac.ir]

- 4. Crocin (Gardenia Fruits Extract) | TargetMol [targetmol.com]

- 5. Crocin | 42553-65-1 [chemicalbook.com]

- 6. Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crocin | C44H64O24 | CID 5281233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. UV-Vis, FT-Raman, and 1H NMR Spectroscopies of cis - trans Carotenoids from Saffron ( Crocus sativus L.) [opg.optica.org]

- 9. Crocin - CAMEO [cameo.mfa.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. researchgate.net [researchgate.net]

- 14. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]

- 15. The Accumulation of Crocin and Geniposide and Transcripts of Phytoene Synthase during Maturation of Gardenia jasminoides Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Chemical Landscape of Gardenia jasminoides Ellis Fruit Extract: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the bioactive constituents, analytical methodologies, and key signaling pathways associated with the fruit extract of Gardenia jasminoides Ellis.

The fruit of Gardenia jasminoides Ellis, a plant with a long history in traditional Chinese medicine, is a rich source of a diverse array of bioactive compounds.[1][2] Modern pharmacological studies have begun to elucidate the scientific basis for its therapeutic effects, revealing a complex interplay of chemical constituents that modulate various physiological processes. This technical guide provides a comprehensive overview of the chemical composition of Gardenia jasminoides fruit extract, details the experimental protocols for its analysis, and visualizes the key signaling pathways through which its major components exert their biological effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this botanical extract.

Core Bioactive Constituents: A Quantitative Overview

The primary bioactive compounds in Gardenia jasminoides fruit extract can be broadly categorized into iridoids and carotenoids, with flavonoids and phenolic acids also present in significant quantities.[3][4] Among these, the iridoid glycoside geniposide and the carotenoid derivative crocin are considered the most important for the extract's pharmacological activities.[1][5] The concentrations of these compounds can vary depending on the fruit's maturation stage, geographical origin, and the extraction method employed.[5][6]

Below are tables summarizing the quantitative data for the major bioactive compounds found in Gardenia jasminoides fruit extract, compiled from various analytical studies.

Iridoid Glycosides

Iridoids are a class of monoterpenoids that are characteristic secondary metabolites of the Gardenia genus. Geniposide is the most abundant iridoid in the fruit and is often used as a chemical marker for quality control.[6]

| Compound | Concentration Range (mg/g of dry extract) | Analytical Method(s) | Reference(s) |

| Geniposide | 17.99 - 104.63 | HPLC, UFLC/QTRAP-MS | [1][7] |

| Geniposidic Acid | 3.15 - 10.2 | HPLC, UPLC-MS/MS | [8][9] |

| Gardenoside | 49.57 (in one study) | HPLC | [8] |

| Shanzhiside | 3.22 | HPLC | [7] |

| Genipin 1-gentiobioside | 19.08 | HPLC | [7] |

Carotenoids (Crocins)

Crocins are a group of water-soluble carotenoids responsible for the vibrant yellow-red color of the fruit. They are esters of the dicarboxylic acid crocetin with gentiobiose and/or glucose.

| Compound | Concentration Range (mg/g of dry extract) | Analytical Method(s) | Reference(s) |

| Crocin-1 | 0.00396 - 119.29 | HPLC, UPLC-MS/MS | [1][9] |

| Crocin-2 | 3.5 | UPLC-MS/MS | [9] |

| Total Crocins | 7.59 - 140.59 | UV/visible Spectrophotometry, TLC densitometry | [8] |

Flavonoids and Phenolic Acids

Gardenia jasminoides fruit also contains a variety of flavonoids and phenolic acids, which contribute to its overall antioxidant and anti-inflammatory properties.

| Compound Class | Concentration Range (mg/g of dry extract) | Analytical Method(s) | Reference(s) |

| Total Flavonoids | 0.597 - 1.412 | UFLC/QTRAP-MS | [3] |

| Total Phenolic Acids | 0.982 - 3.288 | UFLC/QTRAP-MS | [3] |

| Chlorogenic Acid | 0.69 - 2.3 | HPLC, UPLC-MS/MS | [8][9] |

Experimental Protocols: Extraction and Analysis

The accurate quantification and characterization of the bioactive compounds in Gardenia jasminoides fruit extract are paramount for both research and commercial applications. The following sections detail common experimental protocols for extraction and analysis.

Extraction of Bioactive Compounds

Several methods have been optimized for the extraction of iridoids and crocins from Gardenia jasminoides fruit. The choice of solvent and extraction technique significantly impacts the yield and profile of the extracted compounds.[8]

1. Ultrasound-Assisted Extraction (UAE) for Geniposide:

-

Objective: To extract geniposide with high efficiency.

-

Procedure:

-

Grind dried Gardenia jasminoides fruits into a fine powder.

-

Mix the powder with water at a solid-to-liquid ratio of 1:30 (g/mL).

-

Perform ultrasonication for 30 minutes at a temperature of 70°C.[8]

-

Centrifuge the mixture and collect the supernatant.

-

Filter the supernatant through a 0.45 µm membrane for subsequent analysis.

-

2. Solvent Extraction for Crocins and Geniposide:

-

Objective: To co-extract both crocins and geniposide.

-

Procedure:

-

Powder the dried fruits of Gardenia jasminoides.

-

Extract the powder with a 51.3% ethanol/water mixture.[10]

-

Maintain an extraction temperature of 70.4°C for 28.6 minutes.[10]

-

Combine the supernatants after repeating the extraction process three times.[4]

-

Centrifuge the combined supernatant at 13,000 rpm for 10 minutes.[4]

-

Filter the resulting supernatant through a 0.22 µm filter prior to HPLC or UPLC analysis.[4]

-

3. Deep Eutectic Solvent (DES) Extraction:

-

Objective: A green and efficient extraction of multiple bioactive compounds.

-

Procedure:

-

Prepare a deep eutectic solvent of dodecyldimethylbenzylammonium chloride and levulinic acid (1:3 mol/mol) with 35% (v/v) water.[11]

-

Mix the powdered gardenia fruits with the DES at a solid-to-liquid ratio of 1:20 (g/mL).[11]

-

Heat the mixture at 86°C for 16 minutes.[11]

-

Separate the liquid extract for analysis.

-

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UFLC/QTRAP-MS) are the most common techniques for the separation and quantification of the bioactive compounds in Gardenia jasminoides extract.

1. HPLC-DAD Method for Geniposide and Crocin Quantification:

-

Instrumentation: HPLC system with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.[4]

-

-

Gradient Program:

-

0-5 min: 2% B

-

5-9 min: 2-40% B

-

9-11 min: 40-95% B

-

11-12 min: 95% B

-

12-13 min: 95-2% B

-

13-16 min: 2% B[4]

-

-

Flow Rate: 0.8 mL/min.[4]

-

Column Temperature: 40°C.[4]

-

Detection Wavelength: 238 nm for geniposide and 440 nm for crocins.[1]

-

Injection Volume: 2 µL.[4]

2. UFLC/QTRAP-MS for Comprehensive Profiling:

-

Instrumentation: An ultra-fast liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Similar to the HPLC-DAD method described above.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Both positive and negative ion modes are used to detect a wider range of compounds.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification of known compounds, providing high sensitivity and selectivity.

-

Source Parameters: Optimized for the specific instrument, including ion spray voltage, temperature, and gas flows.

-

Key Signaling Pathways

The therapeutic effects of Gardenia jasminoides fruit extract are largely attributed to the modulation of specific signaling pathways by its primary bioactive components, geniposide and crocin.

Anti-inflammatory Signaling Pathway of Geniposide

Geniposide has been shown to exert potent anti-inflammatory effects by targeting key nodes in the inflammatory cascade. One of the well-established mechanisms involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS).[12]

Caption: Geniposide's anti-inflammatory mechanism.

Neuroprotective Signaling Pathway of Crocin

Crocin has demonstrated significant neuroprotective properties, which are attributed to its ability to modulate pathways involved in cell survival, autophagy, and oxidative stress. A key pathway implicated in crocin's neuroprotective effects is the PI3K/Akt/mTOR signaling cascade.[13][14]

Caption: Crocin's neuroprotective mechanism.

Experimental Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of bioactive compounds from Gardenia jasminoides fruit.

References

- 1. The Accumulation of Crocin and Geniposide and Transcripts of Phytoene Synthase during Maturation of Gardenia jasminoides Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. The protective effects of crocin in the management of neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of bioactive compounds in Gardenia jasminoides from different regions by UFLC/QTRAP-MS and PCA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crocin and geniposide profiles and radical scavenging activity of gardenia fruits (Gardenia jasminoides Ellis) from different cultivars and at the various stages of maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Chemical fingerprint analysis of Gardenia jasminoides fruit by high-pe" by Y. Ding, L.-Y. Xiang et al. [jfda-online.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jfda-online.com [jfda-online.com]

- 11. Rapid extraction of bioactive compounds from gardenia fruit using new and recyclable deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Geniposide plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective mechanism of crocin via PI3K/Akt/mTOR signaling pathway after cerebral infarction: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. e-century.us [e-century.us]

Carotenoid Profile of Gardenia Yellow: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the carotenoid profile of Gardenia Yellow, a natural colorant derived from the fruit of Gardenia jasminoides Ellis. This document is intended for researchers, scientists, and drug development professionals interested in the chemical composition, analytical methodologies, and biological activities of the carotenoids present in this compound. The primary coloring agents and bioactive components are the water-soluble carotenoids, crocin and its aglycone, crocetin.

Core Carotenoid Constituents

This compound's characteristic vibrant yellow hue is primarily attributed to a series of crocetin derivatives, with crocin being the most abundant. Crocetin is a dicarboxylic acid carotenoid (C20H24O4), and its various glycosyl esters are collectively known as crocins. These water-soluble carotenoids are responsible for both the color and many of the therapeutic properties associated with this compound.[1][2][3][4][5][6][7]

Quantitative Carotenoid Profile

The concentration and composition of crocetin and its derivatives in this compound can vary depending on the source of the Gardenia jasminoides fruit, extraction methods, and processing conditions. Several studies have quantified the major carotenoids, providing valuable insights into the typical composition.

One comprehensive analysis using LC/DAD/MS identified five primary crocetin-related compounds and their molar compositions in dried gardenia fruit[8]:

| Carotenoid Constituent | Molar Composition (%) |

| trans-crocetin di(β-gentiobiosyl) ester (Crocin-1) | 58 |

| trans-crocetin mono(β-gentiobiosyl) monoglucosyl ester | 13 |

| trans-crocetin diglucosyl ester | 20 |

| Crocetin | 7 |

| trans-crocetin monoglucosyl ester | 2 |

Table 1: Molar composition of major crocetin derivatives in Gardenia jasminoides fruit.[8]

Further quantitative studies have determined the concentrations of specific crocins in Gardenia jasminoides and Gardenia jasminoides var. radicans fruits:

| Crocin Constituent | Concentration Range in G. jasminoides (mg/g) | Concentration Range in G. jasminoides var. radicans (mg/g) |